molecular formula C17H25N3 B1663410 3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 327093-42-5

3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No. B1663410
M. Wt: 271.4 g/mol
InChI Key: VFTQRHWULYJKCI-UHFFFAOYSA-N
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Description

Triazoloazepines are a class of heterocyclic compounds that consist of a triazole ring fused with an azepine ring . They are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular properties .


Synthesis Analysis

The synthesis of similar compounds, such as 6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepines, involves the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate .


Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using techniques such as Fourier transform infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR), and 13C nuclear magnetic resonance (13C NMR), as well as mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving these compounds often involve the formation of substituted 6,7-dihydro-5H-benzo[c]tetrazolo[5,1-a]azepines through the nitrosation of 1-hydrazino-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure. Typically, these properties are studied using a variety of techniques, including spectroscopic and electrochemical methods .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Acylation Products : 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile, a derivative of the main compound, reacts with carboxylic acid anhydrides and chlorides to form acylation products. This suggests potential in chemical synthesis processes (Makei et al., 2004).

Biological and Pharmacological Applications

  • Herbicidal Activities : Derivatives such as 6,7,8,9-tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones have been shown to possess moderate herbicidal activity against certain plants like rape, indicating potential agricultural applications (Wang et al., 2006).
  • Antimicrobial Activity : Certain derivatives exhibit significant antimicrobial activity against strains of gram-positive and gram-negative bacteria, as well as yeast fungi. This points to potential uses in developing new antimicrobial drugs (Demchenko et al., 2021).
  • Anxiolytic and Anticonvulsant Activities : Studies on derivatives like 3-aryl-1-(41-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-yl-methyl)-urea indicate potential anxiolytic and anticonvulsant activities, which could be beneficial in CNS disorder treatments (Demchenko et al., 2020).

Antifungal and Antibacterial Research

  • Antifungal and Antibacterial Properties : Some derivatives demonstrate promising antifungal and antibacterial activities, suggesting their potential in addressing infectious diseases (Panwar & Singh, 2011).

Antiproliferative Research

  • Antiproliferative Activity : Compounds like 6-Adamantyl-3-aryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have been explored for their antiproliferative activity against various human cell lines, indicating potential applications in cancer research (Khan et al., 2010).

Central Nervous System (CNS) Research

  • Effects on Central Nervous System : Research on 8-substituted 6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]-diazepine derivatives has shown sedative activity, suggesting potential uses in CNS-related treatments (Guryn et al., 2001).

Safety And Hazards

The safety and hazards associated with these compounds can also vary widely. Some triazoloazepines are used as pharmaceutical drugs, while others are not due to their potential toxicity .

Future Directions

Given the wide range of biological activities exhibited by triazoloazepines, there is significant interest in the development of new derivatives of these compounds for potential therapeutic applications . Future research will likely focus on the synthesis of novel triazoloazepines with improved potency and selectivity for specific biological targets.

properties

IUPAC Name

3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3/c1-2-4-15-18-19-16(20(15)5-3-1)17-9-12-6-13(10-17)8-14(7-12)11-17/h12-14H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTQRHWULYJKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394475
Record name MERCK-544
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

CAS RN

327093-42-5
Record name MERCK-544
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
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3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
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3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
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3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 5
Reactant of Route 5
3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 6
3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Citations

For This Compound
7
Citations
J Iqbal, K Sullivan, DE Livingstone, R Andrew… - 2009 - heart.bmj.com
Introduction Tissue-specific metabolism of glucocorticoids by the isozymes of 11β-hydroxysteroid dehydrogenase (11β-HSD) has been implicated in the pathogenesis of atherosclerosis…
Number of citations: 0 heart.bmj.com
P Elliott, JC Chambers, W Zhang, R Clarke, JF Peden… - 2009 - heart.bmj.com
Background Plasma levels of C-reactive protein (CRP) are independently associated with the risk of coronary heart disease (CHD). Whether the relationship of CRP with CHD is causal, …
Number of citations: 4 heart.bmj.com
T Rahman, PJ Avery, BM Mayosi, H Watkins… - 2009 - heart.bmj.com
Background The 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1) gene plays an important role in glucocorticoid metabolism. HSD11B1 is a bidirectional enzyme, but it displays …
Number of citations: 2 heart.bmj.com
A Hermanowski-Vosatka, JM Balkovec… - The Journal of …, 2005 - rupress.org
The enzyme 11β–hydroxysteroid dehydrogenase (HSD) type 1 converts inactive cortisone into active cortisol in cells, thereby raising the effective glucocorticoid (GC) tone above serum …
Number of citations: 489 rupress.org
KA Hughes, SP Webster, BR Walker - Expert opinion on …, 2008 - Taylor & Francis
Background: Glucocorticoids such as cortisol are important regulators of fuel metabolism during starvation and stress. Chronic glucocorticoid excess induces obesity with multiple …
Number of citations: 153 www.tandfonline.com
MH Davidson, CE Weeks, H Lardy, K Maki… - FASEB J, 1998 - longecity.org
Supplemental dehydroepiandosterone (DHEA) has been postulated to have beneficial effects on heart disease, immune function and well-being. However, conversion of DHEA to sex …
Number of citations: 12 www.longecity.org
AGF Rodríguez - Área de Ciencias de la Salud, 2017 - dspace.uvaq.edu.mx
Los cambios en el estilo de vida de las personas en el siglo XXI con una alimentación alta en ácidos grasos, sodio e hidratos de carbono simples, característicos de la dieta occidental …
Number of citations: 0 dspace.uvaq.edu.mx

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